Epimedin C

Catalog No.
S626392
CAS No.
110642-44-9
M.F
C39H50O19
M. Wt
822.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epimedin C

CAS Number

110642-44-9

Product Name

Epimedin C

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C39H50O19

Molecular Weight

822.8 g/mol

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1

InChI Key

ULZLIYVOYYQJRO-JIYCBSMMSA-N

Synonyms

3-[(6-Deoxy-2-O-(6-deoxy-a-L-mannoppyranosyl)-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Bone health

  • Osteoporosis prevention: Studies suggest Epimedin C may help prevent osteoporosis, a condition characterized by weakened bones. Research indicates it may promote bone formation and protect against glucocorticoid-induced bone loss, a side effect of certain medications [, ].

Cardiovascular health

  • Cardiovascular disease: Some studies suggest Epimedin C may have potential benefits for cardiovascular health. It may improve blood flow and potentially benefit individuals with heart-related conditions [].

Cancer research

  • Anticancer properties: Epimedin C has shown promise in inhibiting the growth and proliferation of certain cancer cells in laboratory studies []. However, further research is needed to determine its effectiveness and safety in humans.

Other potential applications

  • Neurological disorders: Preliminary research suggests Epimedin C may have neuroprotective effects and could potentially benefit individuals with certain neurological disorders like Alzheimer's disease [].
  • Immunomodulation: Studies suggest Epimedin C may possess immunostimulatory properties, potentially influencing the immune system's response [].

Epimedin C, also known as 8-prenylnaringenin, is a flavonoid glycoside primarily isolated from the plant Epimedium brevicornu Maxim. It is characterized by the molecular formula C39H50O19C_{39}H_{50}O_{19} and is noted for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects in various medical conditions.

Research suggests Epimedin C may have various mechanisms of action depending on the biological system:

  • Estrogen-like effects: Epimedin C may mimic estrogen in some tissues, potentially impacting bone health in ovariectomized mice [].
  • Immunomodulation: Studies indicate Epimedin C might enhance immune function by stimulating lymphocyte proliferation and cytokine production [].
  • Anticancer properties: Epimedin C may inhibit the growth of cancer cells by regulating cell cycle proteins [].
  • Toxicity: Data on the specific toxicity of Epimedin C in humans is limited. Available research suggests it may be well-tolerated at low doses in animal models, but more research is needed to determine safety in humans [].
  • Flammability: No data available on the flammability of Epimedin C.
  • Reactivity: Information regarding specific reactivity of Epimedin C is not currently available in scientific literature.
That modify its structure and potentially alter its biological properties:

  • Oxidation: This reaction can lead to the formation of various derivatives with distinct biological activities. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can modify the flavonoid structure, impacting its functionality. Sodium borohydride is a typical reducing agent used in such processes.
  • Substitution: Substitution reactions involving glycoside moieties can create new compounds with varied activities. Reaction conditions often involve controlled temperatures and pH levels to ensure desired transformations .

Epimedin C exhibits a range of biological activities, notably:

  • Estrogenic Activity: It mimics estrogen by interacting with estrogen receptors, which may have implications for hormone-related conditions.
  • Bone Health: Research indicates that Epimedin C plays a protective role against osteoblast apoptosis induced by dexamethasone, suggesting potential applications in osteoporosis treatment. It stabilizes RhoA transcriptional activity, enhancing osteoblast function .
  • Antioxidant Properties: The compound exhibits radical scavenging abilities, contributing to its protective effects against oxidative stress .

The synthesis of Epimedin C can be achieved through various methods:

  • Natural Extraction: Primarily obtained from Epimedium species through solvent extraction and purification techniques such as chromatography.
  • Synthetic Routes: Laboratory synthesis typically involves starting from simpler flavonoid precursors, followed by glycosylation reactions where sugar moieties are attached to the flavonoid core. Specific reaction conditions (temperature, pH) are critical for successful synthesis .

Epimedin C has a wide array of applications across different fields:

  • Pharmaceuticals: Its bioactive properties make it a candidate for developing health supplements and medications aimed at treating osteoporosis and other hormone-related disorders.
  • Research: Used as a model compound in studies focusing on flavonoid chemistry and cellular processes, including apoptosis and cell proliferation .

Studies have explored the interactions of Epimedin C with various cellular pathways:

  • Nrf1-RhoA Pathway: Epimedin C enhances the binding of Nrf1 to the RhoA promoter region, playing a crucial role in osteoblast survival under stress conditions induced by dexamethasone. This interaction underscores its potential therapeutic benefits in bone health .
  • Estrogen Receptor Modulation: By mimicking estrogen, Epimedin C may influence various physiological processes related to hormonal balance .

Epimedin C shares structural similarities with other flavonoids found in Epimedium species. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivitiesUnique Aspects
Epimedin A8-prenylnaringeninAntioxidant, anti-inflammatoryLower estrogenic activity compared to Epimedin C
Epimedin BSimilar glycosylationOsteoprotective effectsLess potent than Epimedin C in estrogen receptor binding
Icariin8-isopentenyl substituentBone health promotionKnown for broader applications in sexual health

Epimedin C stands out due to its potent estrogen-like effects and significant role in promoting osteoblast health compared to its analogs .

XLogP3

0.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

10

Exact Mass

822.29462936 g/mol

Monoisotopic Mass

822.29462936 g/mol

Heavy Atom Count

58

Other CAS

110642-44-9

Dates

Modify: 2023-08-15
Phytochemistry, 1988, 27, p911

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